molecular formula C21H14O8 B601088 7,8,9,10-Dehydro Doxorubicinone CAS No. 1159977-23-7

7,8,9,10-Dehydro Doxorubicinone

Cat. No.: B601088
CAS No.: 1159977-23-7
M. Wt: 394.33
InChI Key:
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Description

7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone, a compound related to the well-known anticancer drug doxorubicin. It has a molecular formula of C21H14O8 and a molecular weight of 394.33 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Dehydro Doxorubicinone typically involves the dehydrogenation of Doxorubicinone. The process may include the use of specific catalysts and controlled reaction conditions to achieve the desired dehydrogenation . The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the production process would generally involve scaling up the laboratory synthesis methods, ensuring stringent quality control and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Dehydro Doxorubicinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and properties.

    Reduction: The addition of hydrogen or removal of oxygen can lead to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

7,8,9,10-Dehydro Doxorubicinone is primarily used in scientific research to study its chemical properties and potential biological activities. Its applications include:

Mechanism of Action

The mechanism of action of 7,8,9,10-Dehydro Doxorubicinone is not fully understood. it is believed to exert its effects through interactions with DNA and related enzymes, similar to doxorubicin. These interactions can lead to DNA damage, the generation of reactive oxygen species, and the activation of various molecular pathways involved in cell death and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,8,9,10-Dehydro Doxorubicinone include:

Uniqueness

This compound is unique due to its specific dehydrogenated structure, which may confer different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research purposes, particularly in understanding the structure-activity relationships of related compounds .

Properties

IUPAC Name

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXWCJEVLBUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675662
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-23-7
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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